Methyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate
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Overview
Description
Methyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate is a synthetic indole derivative Indole derivatives are significant in various fields due to their biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate typically involves the esterification of indole-2-carboxylic acid derivatives. One common method includes the reaction of 4-chloro-5-methoxy-1-methylindole-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted indole derivatives.
Scientific Research Applications
Methyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its indole core.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This binding can influence biological pathways related to inflammation, neurotransmission, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-Chloro-5-fluoro-1-methyl-1H-indole-2-carboxylate
- Methyl 4-Chloro-5-methyl-1-methyl-1H-indole-2-carboxylate
- Methyl 4-Chloro-5-ethoxy-1-methyl-1H-indole-2-carboxylate
Uniqueness
Methyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate is unique due to the presence of both chloro and methoxy substituents on the indole ring. These substituents can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12ClNO3 |
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Molecular Weight |
253.68 g/mol |
IUPAC Name |
methyl 4-chloro-5-methoxy-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C12H12ClNO3/c1-14-8-4-5-10(16-2)11(13)7(8)6-9(14)12(15)17-3/h4-6H,1-3H3 |
InChI Key |
CJXYGSVACSFWLO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C1C(=O)OC)C(=C(C=C2)OC)Cl |
Origin of Product |
United States |
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